2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
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Overview
Description
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions .
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate environmentally friendly reagents and conditions to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and water radical cations.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted products.
Scientific Research Applications
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate the activity of various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Trifluoromethoxy compounds: Increasingly important in both agrochemical research and pharmaceutical chemistry.
Uniqueness
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+ |
InChI Key |
AWLSPPJDQNHMBX-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CN |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCN |
Origin of Product |
United States |
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